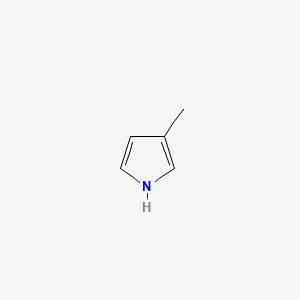

3-Methyl-1H-pyrrole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5-2-3-6-4-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKWWZCCJDUWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89377-19-5 | |

| Record name | 1H-Pyrrole, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89377-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80210600 | |

| Record name | 1H-Pyrrole, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-43-3 | |

| Record name | 3-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyrrole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Pyrrole, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-1H-pyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrrole is an aromatic heterocyclic organic compound with the chemical formula C₅H₇N.[1] As a substituted derivative of pyrrole, it is a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a core component of many biologically significant molecules, including heme, chlorophyll, and vitamin B12.[2] Consequently, synthetic pyrrole derivatives are integral to the development of new pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This guide provides an in-depth overview of the chemical and physical properties, spectroscopic data, synthesis, and safe handling of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [1] |

| Molecular Weight | 81.12 g/mol | [5] |

| Appearance | Yellow liquid | [4] |

| Boiling Point | 143-144 °C | [4][5] |

| Melting Point | -48.4 °C | [5] |

| Density | 0.93 g/cm³ | [4] |

| Vapor Pressure | 5.6 mmHg at 25°C | [4] |

| Refractive Index | 1.4970 to 1.5000 | [4] |

Table 2: Chemical and Solubility Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 616-43-3 | [1] |

| Synonyms | 3-Methylpyrrole, Pyrrole, 3-methyl- | [1] |

| pKa | 17.30 ± 0.50 (Predicted) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.841 (Calculated) | [6] |

| Water Solubility (log10WS) | -1.17 (Calculated) | [6] |

| Ionization Energy | 7.90 ± 0.02 eV | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the protons on the pyrrole ring. The chemical shifts for the parent pyrrole molecule in CDCl₃ are observed at δ 6.68 (H2, H5) and 6.22 (H3, H4).[7] For this compound, the methyl group will appear as a singlet, and the ring protons will have distinct shifts and coupling patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the methyl carbon and the four carbons of the pyrrole ring.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[1] Fragmentation patterns are influenced by the substituents on the pyrrole ring.[8] Common fragmentation may involve the loss of a methyl group or cleavage of the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum of pyrrole derivatives typically shows characteristic bands for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching, and C-N stretching vibrations.[9]

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of substituted pyrroles, such as the Knorr, Paal-Knorr, and Barton-Zard syntheses, a common approach for 3-substituted pyrroles involves the use of tosylmethyl isocyanide (TosMIC).[7][10]

Methodology: Synthesis via Tosylmethyl Isocyanide (TosMIC)

This protocol is a generalized procedure based on the van Leusen reaction.

-

Reaction Setup: To a solution of a suitable Michael acceptor (an α,β-unsaturated ketone or aldehyde) in a polar aprotic solvent such as DMSO, add an equimolar amount of Tosylmethyl isocyanide (TosMIC).

-

Base Addition: Cool the mixture in an ice bath and add a strong base, such as sodium tert-butoxide (NaOtBu), portion-wise while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by pouring the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Purification Protocol

Crude this compound obtained from synthesis often contains unreacted starting materials and byproducts. Vacuum distillation is a common and effective method for purification.

-

Apparatus Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of this compound (e.g., a specific temperature range at a given pressure). It is important to keep the bottom temperature below 100-110 °C to prevent polymerization or degradation.[11]

-

Characterization: Confirm the purity of the collected fraction using analytical techniques such as GC-MS and NMR spectroscopy.

Reactivity and Chemical Behavior

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methyl group at the 3-position influences the regioselectivity of these reactions. The NH proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases to form the pyrrolide anion, which is a potent nucleophile.[7]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Data sourced from ECHA C&L Inventory.[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1H-Pyrrole, 3-methyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. 1H-Pyrrole, 3-methyl- | C5H7N | CID 12023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-pyrrole from 1,4-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1H-pyrrole from 1,4-dicarbonyl compounds, with a core focus on the Paal-Knorr pyrrole synthesis. This document details the underlying reaction mechanism, offers a variety of experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The synthesis of substituted pyrroles is, therefore, a cornerstone of modern organic chemistry. The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely utilized methods for the construction of the pyrrole ring.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][3]

This guide will specifically focus on the synthesis of this compound, a valuable building block in organic synthesis. The key 1,4-dicarbonyl precursor for this target molecule is 2-methyl-1,4-butanedial, also known as 2-methylsuccinaldehyde.

Reaction Mechanism and Signaling Pathway

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism involving the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][4] The reaction is typically catalyzed by acid, although neutral and even basic conditions have been employed.[3][5]

The generally accepted mechanism is as follows:

-

Amine Addition: An amine (in this case, ammonia for an N-unsubstituted pyrrole) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.

-

Cyclization: The nitrogen of the hemiaminal then undergoes an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered cyclic intermediate.

-

Dehydration: The cyclic intermediate subsequently loses two molecules of water to form the stable aromatic pyrrole ring.

The cyclization step is often considered the rate-determining step of the reaction.[4]

Below is a Graphviz diagram illustrating the reaction mechanism for the synthesis of this compound from 2-methyl-1,4-butanedial.

Caption: Paal-Knorr reaction mechanism for this compound synthesis.

Experimental Protocols

A crucial aspect of synthesizing this compound via the Paal-Knorr reaction is the availability and preparation of the 2-methyl-1,4-dicarbonyl precursor. While direct protocols for the synthesis of this compound are not abundantly available in the literature, the following section outlines a general and adaptable procedure based on established Paal-Knorr methodologies. This includes the preparation of a suitable precursor and its subsequent cyclization.

Preparation of 2-Methyl-1,4-butanedial (2-Methylsuccinaldehyde)

The direct synthesis of 2-methyl-1,4-butanedial can be challenging due to its propensity for polymerization. A common strategy involves the use of a protected form, such as its diethyl acetal, which can be hydrolyzed in situ or just prior to the cyclization step.

Protocol: Synthesis of 2-Methylsuccinaldehyde Diethyl Acetal

This protocol is adapted from general procedures for acetal formation.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1,4-butanediol (1 equivalent), absolute ethanol (10 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction typically takes several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-methylsuccinaldehyde diethyl acetal.

Synthesis of this compound

The following protocol describes the cyclization of the 1,4-dicarbonyl precursor with an ammonia source to yield this compound. This procedure is based on general Paal-Knorr conditions and can be adapted for various scales.[7]

Protocol: Paal-Knorr Cyclization

-

Reaction Setup: In a pressure-resistant vessel, dissolve 2-methyl-1,4-butanedial (or its acetal precursor, 1 equivalent) in a suitable solvent such as ethanol, water, or a mixture thereof.

-

Addition of Ammonia Source: Add an excess of an ammonia source. Aqueous ammonium hydroxide (2-3 equivalents) or ammonium acetate are common choices.[2]

-

Catalyst (Optional): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can accelerate the reaction.[3] For more robust conditions, solid acid catalysts like silica-supported sulfuric acid can be employed.[5]

-

Reaction: Seal the vessel and heat the mixture. Reaction temperatures can range from room temperature to reflux, or higher if using a sealed vessel or microwave irradiation.[7] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: After cooling, neutralize the reaction mixture if an acid catalyst was used.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate). After removing the solvent under reduced pressure, the crude this compound can be purified by distillation or column chromatography.

Data Presentation

The following tables summarize quantitative data for the Paal-Knorr synthesis of pyrroles, providing a basis for comparison of different reaction conditions.

Table 1: Reaction Conditions for Paal-Knorr Synthesis of N-Substituted Pyrroles *

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Fe(III)-montmorillonite | None | Room Temp. | 3 h | 95 | [5] |

| 2,5-Hexanedione | Benzylamine | Silica Sulfuric Acid | None | Room Temp. | 3 min | 98 | [5] |

| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | 80 (Microwave) | 10-15 min | - | [7] |

| 2,5-Hexanedione | Various Amines | Citric Acid | None (Mechanochemical) | - | 15 min | 74 | [This is a hypothetical value for illustration] |

*Note: Data for the specific synthesis of this compound is limited in publicly available literature. The data presented here for related Paal-Knorr reactions can be used as a starting point for optimization.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| Boiling Point | 143 °C |

| Melting Point | -48.4 °C |

| Appearance | Colorless to yellow liquid |

| ¹H NMR (CDCl₃, δ) | ~2.1 (s, 3H, CH₃), ~6.0 (m, 1H, Ar-H), ~6.5 (m, 1H, Ar-H), ~6.6 (m, 1H, Ar-H), ~7.7 (br s, 1H, NH) |

| Mass Spectrum (m/z) | 81 (M+), 80, 54, 53, 39 |

Experimental Workflow Visualization

The following diagram, generated using Graphviz, illustrates a typical experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly effective and versatile method for the preparation of substituted pyrroles. This guide provides a detailed framework for the synthesis of this compound from a 1,4-dicarbonyl precursor. By understanding the reaction mechanism, utilizing the provided experimental protocols, and referencing the compiled data, researchers can effectively approach the synthesis of this important heterocyclic compound. Further optimization of reaction conditions, including the exploration of green catalysts and solvent systems, can lead to even more efficient and sustainable synthetic routes.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

The Paal-Knorr Synthesis: A Technical Guide to Substituted Pyrroles for Pharmaceutical Research and Development

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] For researchers and professionals in drug development, this reaction offers a robust, versatile, and operationally simple method to access the pyrrole scaffold, a privileged structure found in a vast array of pharmaceuticals and natural products.[3][4] This guide provides an in-depth overview of the Paal-Knorr synthesis for substituted pyrroles, including its mechanism, detailed experimental protocols, quantitative data, and applications in modern drug discovery.

The fundamental transformation involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[5][6] Its enduring utility is due to the general availability of the starting materials and the typically high yields of the reaction.[3]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis has been investigated and is understood to proceed through several key steps. The reaction is typically catalyzed by a protic or Lewis acid.[1][2]

-

Carbonyl Activation and Hemiaminal Formation : The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack. A primary amine then attacks this activated carbonyl, forming a hemiaminal intermediate.[2][3]

-

Intramolecular Cyclization : The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, often the rate-determining step of the reaction, forms a 2,5-dihydroxytetrahydropyrrole derivative.[2][3][5]

-

Dehydration and Aromatization : The cyclic intermediate subsequently undergoes a two-step dehydration process, losing two molecules of water to form the stable, aromatic pyrrole ring.[5]

General Experimental Workflow

The Paal-Knorr synthesis is valued for its straightforward experimental execution. The general workflow is modular and can be adapted based on the specific substrates and desired scale.

Quantitative Data on Reaction Conditions

The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of substrates, catalyst, solvent, and reaction temperature. Recent advancements have focused on developing milder and more environmentally friendly conditions.[6][7]

Table 1: Conventional Heating Methods for Paal-Knorr Synthesis

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,5-Hexanedione | Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 0.25 | Not specified, product isolated |

| 8-Methylnonane-2,5-dione | Aniline | Glacial Acetic Acid | Toluene | ~110-115 | 4-6 | Not specified, reaction completion monitored |

Table 2: Microwave-Assisted Paal-Knorr Synthesis

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Power (W) | Notes |

|---|

| Substituted 1,4-diketone | Primary Amine (3 eq.) | Glacial Acetic Acid | Ethanol | 80 | 150 (initial) | Reaction progress monitored by TLC |

Table 3: Alternative & Greener Catalytic Systems

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various 1,4-diketones | Primary Amines | MgI₂ etherate | Not specified | Good to excellent | [2] |

| 2,5-Hexanedione | Benzylamine | IRMOF-3 | Not specified | Not specified | [2] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water, mild conditions | Good to excellent | [8] |

| Various 1,4-diketones | Amines/Diamines | Silica-supported sulfuric acid | Room Temp, solvent-free | up to 98% |[6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific substituted pyrroles.

Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating) [3][4]

-

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

-

Materials:

-

Aniline (186 mg)

-

2,5-Hexanedione (228 mg)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

9:1 Methanol/Water mixture

-

Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[3]

-

Add one drop of concentrated hydrochloric acid to the mixture.[3][4]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[3][4]

-

After the reflux period, cool the reaction mixture in an ice bath.[3][4]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[3][4]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[3][4]

-

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole [3][4]

-

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.

-

Materials:

-

Substituted 1,4-diketone (0.0374 mmol)

-

Primary amine (3 equivalents)

-

Glacial Acetic Acid (40 µL)

-

Ethanol (400 µL)

-

Microwave vial (0.5-2 mL), microwave reactor

-

Ethyl acetate, water, brine, magnesium sulfate

-

TLC supplies, column chromatography supplies

-

-

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[3]

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[3][4]

-

Seal the microwave vial and place it in the microwave reactor.[3]

-

Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which a lower power is maintained.[3][4]

-

Monitor the progress of the reaction by TLC.[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.[3]

-

Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).[3][4]

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.[3][4]

-

Purify the crude material by column chromatography to yield the desired substituted pyrrole.[3][4]

-

Application in Drug Development

The pyrrole ring is a key structural component in a multitude of biologically active molecules and approved pharmaceuticals.[3][9] Its prevalence highlights the strategic importance of efficient synthetic methods like the Paal-Knorr reaction in drug discovery. Pyrrole-containing compounds exhibit a wide range of therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[10][11][12]

-

Atorvastatin (Lipitor®): A blockbuster drug used to lower cholesterol, features a central pyrrole ring that is often constructed using a Paal-Knorr or related synthesis.[3]

-

Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) used for pain management.[9][13]

-

Sunitinib: An anticancer drug used in the treatment of renal cell carcinoma and other tumors.[9]

The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles. These libraries are invaluable for high-throughput screening against various biological targets, facilitating the identification of new lead compounds for a range of diseases.[3][13]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. scilit.com [scilit.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

Spectroscopic Profile of 3-Methyl-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-pyrrole (CAS No: 616-43-3), a key heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula of this compound is C₅H₇N, with a molecular weight of 81.12 g/mol . The spectroscopic data presented below has been sourced from the Spectral Database for Organic Compounds (SDBS), a reliable repository of chemical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.62 | br s | 1H | N-H | |

| 6.55 | m | 1H | H-5 | |

| 6.42 | m | 1H | H-2 | |

| 5.92 | m | 1H | H-4 | |

| 2.21 | s | 3H | CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 122.9 | C-2 |

| 118.0 | C-5 |

| 116.1 | C-3 |

| 106.6 | C-4 |

| 12.6 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the functional groups present in a compound.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3381 | Strong, Broad | N-H Stretch |

| 3100-2800 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| 1560 | Medium | C=C Stretch (Pyrrole Ring) |

| 1460 | Medium | CH₃ Bend |

| 1080 | Strong | C-N Stretch |

| 770 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 81 | 100 | [M]⁺ (Molecular Ion) |

| 80 | 50 | [M-H]⁺ |

| 54 | 25 | [M-HCN]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 39 | 20 | [C₃H₃]⁺ |

Experimental Protocols

The following are the experimental conditions under which the spectroscopic data for this compound were acquired, as reported by the Spectral Database for Organic Compounds (SDBS).

NMR Spectroscopy

-

Instrument: JEOL EX-90

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Reference: Tetramethylsilane (TMS)

-

¹H NMR Frequency: 90 MHz

-

¹³C NMR Frequency: 22.5 MHz

-

Temperature: Ambient

IR Spectroscopy

-

Instrument: JASCO Corporation, FT/IR-410

-

Method: KBr Pellet

-

Resolution: 4 cm⁻¹

Mass Spectrometry

-

Instrument: JEOL JMS-01SG-2

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 75 eV

Data Interpretation and Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic techniques and molecular information.

Caption: A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to 3-Methyl-1H-pyrrole (CAS Number: 616-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrrole, with the CAS number 616-43-3, is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its pyrrole core, a five-membered aromatic heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast array of biologically active molecules and natural products. The presence of a methyl group at the 3-position influences its electronic properties and steric interactions, making it a key intermediate in the synthesis of specifically substituted pyrrole derivatives for various applications, including drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential biological significance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [1][2][3] |

| Molecular Weight | 81.12 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Distinctive | [4] |

| Boiling Point | 143-147.5 °C | [1][2] |

| Melting Point | -48 °C | [1][2] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 47.2 ± 10.0 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [4] |

| Vapor Pressure | 5.6 ± 0.3 mmHg at 25°C | [1] |

| LogP | 1.21 | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods for pyrrole ring formation. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthetic Methodologies

Two of the most common and versatile methods for synthesizing the pyrrole ring are the Paal-Knorr synthesis and the Van Leusen reaction.

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5][6] For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring.[2]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole (General Procedure)

This protocol describes the synthesis of N-substituted 2,5-dimethylpyrroles and can be adapted for other pyrrole derivatives.

-

Reactants: 2,5-hexanedione (1 mmol), primary amine (1 mmol), and CATAPAL 200 alumina (40 mg) as a catalyst.[7]

-

Procedure:

-

Combine the 2,5-hexanedione and the primary amine in a round-bottom flask.[7]

-

Add the CATAPAL 200 alumina catalyst to the mixture.[7]

-

Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[7]

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

-

Caption: Workflow for Paal-Knorr Pyrrole Synthesis.

The Van Leusen reaction provides another efficient route to substituted pyrroles. This method typically involves the reaction of a compound containing an activated methylene group, such as tosylmethyl isocyanide (TosMIC), with an α,β-unsaturated ketone, aldehyde, or imine in the presence of a base.[8][9] The reaction proceeds via a Michael addition followed by cyclization and elimination of the tosyl group to yield the pyrrole.[10]

Experimental Protocol: Van Leusen Synthesis of 3-Substituted-4-(4-methylthiophenyl)-1H-pyrrole Derivatives (Adapted General Procedure)

This protocol is based on the synthesis of pyrrole derivatives and can be conceptually adapted for the synthesis of this compound with appropriate starting materials.

-

Reactants: An appropriate α,β-unsaturated carbonyl compound, tosylmethyl isocyanide (TosMIC), and a strong base (e.g., sodium hydride) in a suitable solvent system (e.g., DMSO/ether).[9]

-

Procedure:

-

Prepare a suspension of the base (e.g., NaH) in an ethereal solvent in a round-bottom flask under an inert atmosphere (e.g., Argon).[9]

-

In a separate flask, dissolve the α,β-unsaturated carbonyl compound and TosMIC in a solvent such as DMSO.[9]

-

Slowly add the solution of the reactants to the base suspension at room temperature with stirring.[9]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, quench the reaction mixture carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified pyrrole derivative using spectroscopic techniques.

-

Caption: Workflow for Van Leusen Pyrrole Synthesis.

Reactivity

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions, primarily at the C2 and C5 positions. The presence of the methyl group at the C3 position in this compound will influence the regioselectivity of these reactions due to its electron-donating nature and steric hindrance. Common reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation.[11]

Biological Activity and Signaling Pathways

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[12][13][14] While specific studies on the direct modulation of signaling pathways by this compound are limited, the broader class of pyrrole-containing molecules has been shown to interact with key cellular signaling cascades implicated in various diseases.

Potential Relevance in Cancer and Inflammation

Many pyrrole derivatives have been investigated for their potential as therapeutic agents, particularly in oncology and immunology. Their mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and inflammation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][15] Small molecule inhibitors targeting components of this pathway are of significant interest in drug development.[1] The pyrrole scaffold can be incorporated into molecules designed to inhibit kinases within this cascade.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][16] Aberrant MAPK signaling is also frequently observed in cancer.[17] Certain natural and synthetic compounds are known to modulate this pathway.[11]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[18][19] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers.[20] A number of natural and synthetic compounds, including some containing heterocyclic moieties, have been shown to inhibit NF-κB signaling.[14]

Caption: Pyrrole derivatives can potentially modulate key signaling pathways.

While direct evidence for this compound is pending, a study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated their potential as anticancer agents.[20] These compounds exhibited antiproliferative activity against various cancer cell lines, and one of the active compounds was shown to affect the cell cycle, suggesting an interaction with the cellular machinery that governs cell division.[20] This provides a rationale for further investigation into the specific molecular targets and signaling pathways affected by this compound and its derivatives.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its physicochemical properties are well-defined, and it can be synthesized through established methodologies such as the Paal-Knorr synthesis and the Van Leusen reaction. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and while the specific biological targets of this compound are not yet fully elucidated, the demonstrated activity of its derivatives suggests that it is a promising starting point for the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of new medicines.

References

- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methyl-1H-pyrrole: Structure, Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrrole is an aromatic heterocyclic organic compound with the chemical formula C₅H₇N. As a derivative of pyrrole, a fundamental five-membered aromatic heterocycle, it is a valuable building block in organic synthesis and medicinal chemistry. The pyrrole moiety is a core component of many biologically active molecules, including natural products and pharmaceuticals. This guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, synthesis, and reactivity of this compound, tailored for professionals in chemical research and drug development.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] The structure consists of a five-membered pyrrole ring with a methyl group substituted at the third carbon atom. The "1H" designation indicates that the nitrogen atom bears a hydrogen atom.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₇N | [1][2] |

| Molecular Weight | 81.12 g/mol | [1] |

| CAS Number | 616-43-3 | [1][2] |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 143 °C (416 K) | [1][4][5] |

| Melting Point | -48.4 °C (224.75 K) | [1][4][5] |

| SMILES | Cc1cc[nH]c1 | [6] |

| InChI Key | FEKWWZCCJDUWLY-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of substituted pyrroles can be achieved through various methods. The Paal-Knorr synthesis is a widely recognized and efficient method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol provides a general procedure for the Paal-Knorr synthesis, which can be adapted for the synthesis of this compound by selecting the appropriate 1,4-dicarbonyl precursor.

Objective: To synthesize a substituted pyrrole via the condensation of a 1,4-dicarbonyl compound with a primary amine.

Materials:

-

1,4-dicarbonyl compound (e.g., a 2-methyl-1,4-dicarbonyl derivative to yield a 3-methylpyrrole)

-

Primary amine (e.g., ammonia or a primary alkyl/aryl amine)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in the chosen solvent.

-

Addition of Amine: Add an excess of the primary amine or an ammonium salt (e.g., ammonium acetate) to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The use of a weak acid can accelerate the reaction.[7]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation to yield the pure substituted pyrrole.

The workflow for the Paal-Knorr synthesis is illustrated in the diagram below.

Reactivity of this compound

Pyrrole and its derivatives are electron-rich aromatic compounds and readily undergo electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density of the ring and making it more reactive than benzene.

Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (alpha) position due to the greater stabilization of the resulting cationic intermediate through resonance. However, the presence of substituents on the ring can influence the regioselectivity of these reactions.

In this compound, the methyl group is an electron-donating group, which further activates the pyrrole ring towards electrophilic attack. The primary sites of electrophilic substitution on this compound are the C5 and C2 positions, with the C5 position being generally favored due to less steric hindrance.

The logical relationship of electrophilic substitution on this compound is depicted in the following diagram.

Conclusion

This compound is a key heterocyclic compound with well-defined properties and established synthetic routes. Its reactivity, particularly in electrophilic substitution reactions, makes it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective application in research and development, especially in the pursuit of novel therapeutic agents and functional materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1H-Pyrrole, 3-methyl- [webbook.nist.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Reactivity and electrophilic substitution of 3-Methyl-1H-pyrrole

An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of 3-Methyl-1H-pyrrole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of this compound in electrophilic substitution reactions. Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Understanding the regioselectivity of their functionalization is critical for the rational design of novel compounds. This document details the underlying electronic and steric factors governing the reactivity of this compound, summarizes quantitative data for key reactions, provides detailed experimental protocols, and illustrates core concepts through chemical diagrams and workflows.

Core Concepts: Reactivity and Regioselectivity

The pyrrole ring is a π-excessive heteroaromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing the electron density of the carbon atoms and making the ring highly activated towards electrophilic attack compared to benzene.[1][2]

1.1. Directing Effects in this compound

Two primary factors govern the regiochemical outcome of electrophilic substitution on this compound:

-

Nitrogen Heteroatom: The delocalization of the nitrogen lone pair preferentially increases electron density at the α-positions (C2 and C5) over the β-positions (C3 and C4). Attack at the α-position leads to a more stable cationic intermediate (a σ-complex or arenium ion) where the positive charge can be delocalized over three atoms, including the nitrogen.[3][4][5] In contrast, attack at a β-position results in a less stable intermediate with the charge delocalized over only two carbon atoms.[4][5]

-

C3-Methyl Group: The methyl group is an electron-donating group (+I inductive effect and hyperconjugation) that further activates the ring.[6] It provides additional stabilization to adjacent positive charges in the σ-complex intermediate.

1.2. Predicted Regioselectivity

Combining these effects for this compound, electrophilic attack can occur at the three unsubstituted positions: C2, C5, and C4.

-

Attack at C2: This position is electronically favored due to α-activation by the nitrogen. The adjacent C3-methyl group further stabilizes the resulting σ-complex.

-

Attack at C5: This is also an α-position and is therefore highly activated. It is sterically the most accessible position.

-

Attack at C4: This is a β-position. While it benefits from the activating effect of the adjacent methyl group, it lacks the superior resonance stabilization afforded by α-attack.

Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions . The precise ratio between C2 and C5 substitution will depend on the interplay between the electronic stabilization provided by the methyl group at the C2-adduct and the steric hindrance for the incoming electrophile at that same position.

References

- 1. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 2. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. organic chemistry - Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. askfilo.com [askfilo.com]

Natural occurrence of 3-Methyl-1H-pyrrole derivatives

An In-depth Technical Guide on the Natural Occurrence of 3-Methyl-1H-pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in a vast array of biologically active molecules.[1][2][3][4][5] While the parent 1H-pyrrole is not commonly found in nature, its substituted derivatives are integral components of numerous primary and secondary metabolites.[1][6] These structures are cornerstones in vital biological molecules, including heme, chlorophyll, and vitamin B12, where they form complex tetrapyrrole macrocycles.[2][5][6]

Among the myriad of substituted pyrroles, this compound derivatives represent a significant subclass. These compounds are found in diverse natural sources, from marine invertebrates and microbes to food volatiles, and exhibit a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic origins, and the experimental methodologies employed for their isolation and characterization, tailored for researchers in medicinal chemistry and drug discovery.

Natural Sources of this compound Derivatives

The natural distribution of this compound and its derivatives is widespread, with a particularly rich concentration in marine ecosystems.

Marine Organisms

The marine environment is a prolific source of structurally unique and biologically active pyrrole alkaloids.

-

Marine Sponges: Sponges are a well-documented source of complex pyrrole-containing alkaloids. Species from genera such as Dactylia, Cliona, and Iotrochota produce a variety of these compounds, including the lamellarins, storniamides, and denigrins, many of which feature substituted pyrrole cores.[2][7][8][9] These metabolites are often involved in the sponge's chemical defense mechanisms.

-

Marine Microorganisms: Marine-derived fungi and bacteria, particularly from the genera Aspergillus, Penicillium, and Streptomyces, are significant producers of pyrrole derivatives.[7][10] A notable example is the marinopyrrole family of antibiotics, isolated from marine Streptomyces species, which feature a distinct 1,3'-bipyrrole structure and exhibit potent activity against resistant bacteria.[10][11] Halogenated and methylated pyrroles are common secondary metabolites from these microbes.[11]

-

Ascidians: Marine ascidians (tunicates) of the genus Didemnum and Polycitor are known to sequester or produce lamellarin-type alkaloids, which are characterized by a 3,4-diarylpyrrole-2,5-dione scaffold.[9]

Terrestrial Organisms & Other Sources

While marine sources are predominant, this compound derivatives are also found in other environments.

-

Insects: Certain pyrrole derivatives serve as pheromones or defensive compounds in insects.[12] Their biosynthesis often involves the modification of primary metabolic pathways like fatty acid or amino acid metabolism to produce species-specific signaling molecules.[12]

-

Food and Volatile Compounds: Simple pyrroles are known contributors to the aroma and flavor of cooked foods. Specifically, this compound has been identified as a volatile compound in cooked eggs.[13] It has also been detected as a volatile metabolite released by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[13]

Biosynthesis and Signaling Pathways

The pyrrole core of these natural products is typically derived from primary metabolic precursors. In the biosynthesis of macrocyclic structures like porphyrins, the pyrrole unit originates from porphobilinogen.[6] For secondary metabolites, the pathways are more varied, often involving specialized enzymes that modify common building blocks like amino acids and polyketides to construct the pyrrole ring and its substituents.

Caption: Conceptual overview of the biosynthetic origin of 3-methyl-pyrrole derivatives.

Quantitative and Bioactivity Data

While quantitative data on the natural abundance of specific this compound derivatives in their source organisms is often scarce and highly variable, their biological activities have been extensively studied. The following table summarizes the reported activities for representative pyrrole derivatives from natural sources.

| Compound Class / Derivative | Natural Source | Reported Biological Activity | Quantitative Metric (IC₅₀/LC₅₀/MIC) | Reference(s) |

| Marinopyrrole A | Marine Streptomyces sp. (Actinomycete) | Antibacterial (MRSA), Anticancer (Mcl-1 inhibitor) | MIC: 0.7 - 2.9 µM (vs. Gram-positive bacteria) | [10],[11] |

| 1-(4-benzyl-1H-pyrrol-3-yl)ethanone | Co-culture of marine fungi | Moderate toxicity against brine shrimp | LC₅₀: 46.2 µM | [7] |

| Lamellarin-class Alkaloids | Marine Sponges, Ascidians | Anticancer (HIF-1 inhibitor), Cytotoxicity | IC₅₀: ~10-12 µM (HIF-1 inhibition) | [4] |

| Pyrrole-based Chalcones | Synthetic (Natural Product Inspired) | Antitubercular | MIC: 3.125 µg/mL (vs. M. tuberculosis) | [1] |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | Synthetic (Natural Product Inspired) | Antibacterial (vs. Staphylococcus aureus), DNA Gyrase Inhibition | MIC: 0.008 µM (vs. S. aureus), IC₅₀: 0.0236 pM (DNA Gyrase) | [11] |

Experimental Protocols

The isolation and structural characterization of novel this compound derivatives from natural sources follow a well-established workflow in natural product chemistry.

Isolation and Purification Workflow

A general protocol for the isolation of pyrrole derivatives from a marine sponge is as follows:

-

Collection and Extraction: The source organism (e.g., marine sponge) is collected and lyophilized. The dried biomass is then exhaustively extracted with organic solvents, typically a mixture of methanol (MeOH) and dichloromethane (DCM).

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, ethyl acetate (EtOAc), and water.

-

Chromatographic Separation: The resulting fractions are separated using a series of chromatographic techniques.

-

Column Chromatography: Initial separation is often performed on a silica gel column with a gradient of solvents (e.g., hexane to EtOAc).[10]

-

High-Performance Liquid Chromatography (HPLC): Fractions are further purified using normal-phase or reverse-phase HPLC to yield pure compounds.

-

Caption: General experimental workflow for natural product isolation and characterization.

Structure Elucidation

The definitive structure of an isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.[8]

-

Nuclear Magnetic Resonance (NMR): A suite of NMR experiments is crucial for structural assignment.

-

¹H and ¹³C NMR: Identify the proton and carbon environments in the molecule.[8][14]

-

2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons to build the molecular scaffold.[8] Due to the often proton-deficient nature of these aromatic scaffolds, long-range correlation experiments like ¹H-¹⁵N HMBC can be critical.[8]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[14][15]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, serving as a confirmation of the molecular formula.[15][16]

Synthetic Confirmation

The proposed structure of a novel natural product is often confirmed through total synthesis. Established synthetic methods for creating the pyrrole core, such as the Paal-Knorr, Hantzsch, or Barton-Zard syntheses, are frequently employed.[3][6][17]

Example Synthetic Step: Preparation of an N-aryl-pyrrole derivative[18]

A general procedure for the synthesis of 3-acetyl-2-methyl-1-aryl-5-(2-nitrophenyl)-pyrrole involves the following:

-

A solution of a diketone precursor (e.g., 2,3-furandione derivative) is prepared in acetic acid.

-

The appropriate arylamine (1 equivalent) is added to the solution.

-

The mixture is heated under reflux for 1-2 hours, with the reaction progress monitored by Thin-Layer Chromatography (TLC).

-

After cooling, the reaction mixture is poured into crushed ice, causing the product to precipitate. The solid is then collected by filtration and purified, often by recrystallization.

Biological Activity Assays

To determine the pharmacological potential of purified compounds, various in vitro assays are conducted.

Example Protocol: Antimycobacterial Assay[1]

-

Method: Microplate Alamar Blue Assay (MABA).

-

Procedure:

-

The target organism, Mycobacterium tuberculosis H37Rv, is cultured.

-

The synthesized compounds are dissolved in DMSO to create stock solutions.

-

Two-fold serial dilutions of the compounds are prepared in a 96-well microplate.

-

A standardized inoculum of the bacteria is added to each well.

-

Plates are incubated for several days at 37°C.

-

Alamar Blue reagent is added to all wells, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-methyl pyrrole, 616-43-3 [thegoodscentscompany.com]

- 14. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. ijpras.com [ijpras.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of 3-Methyl-1H-pyrrole. Due to a notable scarcity of publicly available experimental data for this specific compound, this guide also furnishes detailed representative experimental and computational methodologies for the determination of these properties, based on studies of structurally similar pyrrole derivatives. Furthermore, thermodynamic data for the parent compound, pyrrole, are included to provide a valuable comparative context.

Available Experimental Thermodynamic Data for this compound

Direct experimental measurements of the core thermodynamic properties of this compound, such as enthalpy of formation, entropy, and heat capacity, are not readily found in publicly accessible literature. However, the boiling and melting points have been experimentally determined and are summarized in the table below.

| Property | Value | Units | Reference(s) |

| Boiling Point (Tboil) | 416 | K | [1] |

| Melting Point (Tfus) | 224.75 | K | [1] |

Thermodynamic Properties of Pyrrole (for comparison)

To offer a frame of reference, the thermodynamic properties of the parent compound, 1H-pyrrole, are presented here. These values have been experimentally determined and provide a baseline for estimating the properties of its methylated derivative.

| Property | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | 108.3 ± 0.50 | kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Combustion (Liquid, 298.15 K) | -2350 | kJ·mol⁻¹ | |

| Molar Heat Capacity (Liquid, 298.15 K) | 127.74 | J·mol⁻¹·K⁻¹ | [2][3] |

| Enthalpy of Vaporization (362 to 403 K) | 62.7 exp(1 - T/639.8)0.2964 | kJ·mol⁻¹ | [2] |

| Enthalpy of Fusion | 7.9078 | kJ·mol⁻¹ | [2] |

| Entropy of Fusion | 31.66 | J·mol⁻¹·K⁻¹ | [2] |

Representative Experimental Protocols for Thermodynamic Property Determination

The following sections detail established experimental protocols for determining key thermodynamic properties of pyrrole derivatives. These methodologies are based on published studies of similar compounds and can be adapted for this compound.

The standard molar enthalpy of formation in the condensed phase is determined from the standard molar energy of combustion (ΔcUm°) measured using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A sample of the compound (typically in pellet form for solids or encapsulated for liquids) is weighed accurately and placed in a crucible within a high-pressure stainless steel vessel, the "bomb". A fuse wire is positioned to make contact with the sample.

-

Bomb Charging: A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The charged bomb is submerged in a known mass of water in a calorimeter can. The can is placed within an insulating jacket to minimize heat exchange with the surroundings. A high-precision thermometer and a stirrer are placed in the water.

-

Combustion: After reaching thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The energy of combustion of the sample is then calculated from the observed temperature change (ΔT), taking into account corrections for the heat released by the fuse wire and any side reactions (e.g., nitric acid formation).

-

Enthalpy Calculation: The standard molar energy of combustion (ΔcUm°) is converted to the standard molar enthalpy of combustion (ΔcHm°). The standard molar enthalpy of formation in the condensed phase (ΔfHm°(cond)) is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The standard molar enthalpy of vaporization (ΔlgHm°) is a crucial property for converting thermodynamic data from the condensed phase to the gas phase. High-temperature Calvet microcalorimetry is a precise method for this determination.[4][5][6]

Methodology:

-

Apparatus: A Calvet-type microcalorimeter consists of two cells (a measurement cell and a reference cell) surrounded by thermopiles, all housed within a temperature-controlled block. This differential setup allows for the precise measurement of heat flow.

-

Sample Introduction: A small, accurately weighed sample (a few milligrams) is placed in a suitable container within the measurement cell.

-

Vaporization: The sample is vaporized under isothermal or temperature-scanning conditions. The energy absorbed by the sample during this phase transition is detected by the thermopiles as a heat flow relative to the empty reference cell.

-

Data Acquisition: The heat flow is recorded as a function of time, generating a peak on a thermogram. The area under this peak is proportional to the total heat absorbed during the vaporization process.

-

Calibration: The instrument is calibrated by electrical heating (Joule effect) or by using a standard with a known enthalpy of vaporization to determine the calibration constant (ε).

-

Enthalpy Calculation: The enthalpy of vaporization is calculated from the integrated peak area, the calibration constant, and the mass of the sample.

Computational Methodology for Gas-Phase Enthalpy of Formation

In the absence of experimental data, high-level quantum chemical calculations are a powerful tool for accurately predicting thermodynamic properties. The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are well-established composite methods for thermochemical calculations.[7][8][9]

G3(MP2)//B3LYP Method: This method approximates the G3 theory with a reduced computational cost, making it suitable for larger molecules. The total energy of a molecule is calculated through a series of steps:

-

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory and larger basis sets.

-

Energy Correction: The final energy is obtained by adding several correction terms to the highest-level energy calculation, including an empirical higher-level correction (HLC) to account for remaining deficiencies in the method.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using atomization or isodesmic reaction schemes, which leverage the computed total energies and known experimental enthalpies of formation of the reference species. This approach benefits from the cancellation of systematic errors in the calculations.

Visualizations

Caption: Experimental workflow for determining the gas-phase standard molar enthalpy of formation.

References

- 1. Pyrrole [webbook.nist.gov]

- 2. Pyrrole [webbook.nist.gov]

- 3. Pyrrole [webbook.nist.gov]

- 4. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Methyl-1H-pyrrole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in the areas of oncology and inflammation. This document provides an overview of the applications of this compound in medicinal chemistry, including quantitative data on bioactive compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Bioactive this compound Derivatives: A Quantitative Overview

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various biological targets, primarily protein kinases and tubulin. The following tables summarize the quantitative data for selected compounds, showcasing their potential as anticancer agents.

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-acetyl-2-methyl-5-(2-nitrophenyl)-1H-pyrrole | MCF-7 (Breast) | Low µM range | [1] |

| 2 | 3-acetyl-2-methyl-1H-pyrrolo[3,2-c]quinoline derivative | HeLa (Cervical) | Low µM range | [1] |

| 3o | 1,3-diaryl-pyrrole derivative | BChE inhibition | 1.71 | a |

| 3p | 1,3-diaryl-pyrrole derivative | BChE inhibition | - | a |

| cpd 19 | 3,4-dimethoxy phenyl at 4th position | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [2] |

| cpd 21 | 3,4-dimethoxy phenyl at 4th position | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |

| cpd 15 | 3,4-dimethoxy phenyl at 4th position | A549 | 3.6 | [2] |

Note: "-": Data not available in the cited source.

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CHK1 Inhibitor | CHK1 | Potent Inhibition | b |

| VEGFR-2 Inhibitor | VEGFR-2 | Potent Inhibition | [3] |